molecular formula C18H22N4O B6460069 1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one CAS No. 2549032-63-3

1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one

Cat. No.: B6460069
CAS No.: 2549032-63-3
M. Wt: 310.4 g/mol
InChI Key: KEHCLVGDFRZSBA-UHFFFAOYSA-N
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Description

1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one is an organic compound featuring a unique structure that positions it within a specific class of synthetic molecules. Its structure is composed of a methyl group attached to a pyrrolo[2,3-c]pyrrol ring system, which is linked to a dihydropyridinone moiety, along with a pyridine ring. This intricate arrangement endows it with properties of interest in chemical research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The starting material might include precursors with pyridine and pyrrolo ring systems. Key steps might involve alkylation, cyclization, and amide formation, under conditions such as:

  • Alkylation: Using alkyl halides in the presence of a strong base (e.g., sodium hydride).

  • Cyclization: Facilitated by acid or base catalysis.

  • Amide Formation: Through acylation reactions using agents like acyl chlorides or anhydrides.

Industrial Production Methods: Industrial synthesis would likely scale these reactions using batch or continuous processes. Optimizations would focus on maximizing yield and purity while ensuring cost-effectiveness and safety.

Types of Reactions:

  • Oxidation: This compound could undergo oxidation, particularly at the pyridinone moiety, to form various N-oxide derivatives.

  • Reduction: Reduction could target the double bonds in the pyrrolo ring, potentially using reagents like sodium borohydride.

  • Substitution: Nucleophilic substitutions might occur at reactive sites on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Organometallic reagents, halogenating agents.

Major Products: Depending on the reaction conditions, products could include oxidized derivatives, fully or partially reduced forms, and substituted analogs with varied functional groups.

Scientific Research Applications

1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one finds extensive use in various research domains:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: Utilized in studying enzyme interactions and protein binding due to its unique structural features.

  • Medicine: Investigated for potential pharmacological activity, including as a potential therapeutic agent in various disease models.

  • Industry: Applied in material science for the development of novel polymers and advanced materials due to its stable, yet reactive nature.

Mechanism of Action

The mechanism of action of this compound largely depends on its specific use. In a biological context:

  • Molecular Targets: It may interact with enzymes, receptor proteins, or nucleic acids.

  • Pathways Involved: Its activity could modulate biochemical pathways related to inflammation, signal transduction, or cellular metabolism.

For instance, its pyridine ring can engage in hydrogen bonding or π-π stacking interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Comparing this compound with structurally similar molecules highlights its uniqueness:

  • Similar Compounds: 1-methyl-4-{[5-(pyridin-2-yl)-octahydropyrrolo[3,2-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one, 1-ethyl-4-{[5-(pyridin-3-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]methyl}-1,2-dihydropyridin-2-one.

  • Unique Features: The specific positioning of the pyridine ring and the presence of the methyl group at the pyrrolo ring impart unique reactivity patterns and biological interactions. This distinct arrangement can lead to diverse reactivity and selectivity in chemical and biological assays.

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Properties

IUPAC Name

1-methyl-4-[(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-20-8-5-14(10-18(20)23)11-21-9-6-15-12-22(13-16(15)21)17-4-2-3-7-19-17/h2-5,7-8,10,15-16H,6,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHCLVGDFRZSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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